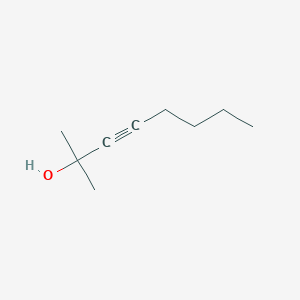

2-Methyloct-3-yn-2-ol

Description

2-Methyloct-3-yn-2-ol (CAS 20599-16-0) is a tertiary alkyne alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.23 g/mol . It features a hydroxyl group adjacent to a methyl-substituted carbon and a triple bond at the third position of an eight-carbon chain. This compound has demonstrated utility in catalytic reactions, particularly in Rh/Cu-catalyzed C(alkyl)–C(alkynyl) bond cleavage, yielding heterocyclic products (e.g., 41% yield in pyrido[2,1-a]indole synthesis) .

Properties

IUPAC Name |

2-methyloct-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCJLTJIXQROOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloct-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-octyne with water in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via a hydration mechanism, where the alkyne is converted to an enol intermediate, which subsequently tautomerizes to form the final alcohol product .

Industrial Production Methods: On an industrial scale, this compound can be produced using a similar hydration process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloct-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

Oxidation: 2-Methyloct-3-one or 2-methyloctanoic acid.

Reduction: 2-Methyloct-3-ene or 2-methyloctane.

Substitution: 2-Methyloct-3-yl chloride or 2-methyloct-3-yl bromide.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Methyloct-3-yn-2-ol serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for constructing more complex organic molecules.

Common Reactions

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 2-Methyloct-3-one or 2-methyloctanoic acid |

| Reduction | H2 with Pd or Pt catalyst | 2-Methyloct-3-ene or 2-methyloctane |

| Substitution | SOCl2 or PBr3 | 2-Methyloct-3-yl chloride or bromide |

Biological Studies

Enzyme-Catalyzed Reactions

The compound is utilized in biological studies to investigate enzyme-catalyzed reactions involving alkynes and alcohols. Its unique functional groups allow it to interact with various biological molecules, potentially influencing enzyme activity.

Medicinal Chemistry

Potential Pharmaceutical Applications

Research into the medicinal properties of this compound has revealed its potential as an intermediate in the synthesis of bioactive compounds. It is being explored for its therapeutic properties, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

A study examined the anticancer properties of derivatives synthesized from this compound. The synthesized compounds were tested against human cancer cell lines (HCT-116 and MCF-7), revealing several derivatives with significant inhibitory effects. For instance:

- Compound A exhibited an IC50 value of 5 µg/mL against HCT-116 cells.

- Compound B showed an IC50 value of 6 µg/mL against MCF-7 cells.

Industrial Chemistry

Production of Specialty Chemicals

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure allows it to be tailored for specific industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyloct-3-yn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Methyloct-3-en-2-ol

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- CAS Number : 18521-06-7

- Key Differences :

- Contains a double bond (en) instead of a triple bond (yn), reducing reactivity in alkyne-specific reactions.

- Higher hydrogen content (C₉H₁₈O vs. C₉H₁₆O) due to saturation.

- Predicted to exhibit lower electrophilicity compared to the alkyne analogue.

- Applications: Not explicitly described in evidence, but enols often serve as intermediates in hydration or hydrogenation reactions .

But-3-yn-2-ol

- Molecular Formula : C₄H₆O

- Molecular Weight : 70.09 g/mol

- CAS Number : 2028-63-9

- Key Differences :

2-Methyl-5-hexen-3-yn-2-ol

- Molecular Formula : C₇H₁₀O

- Molecular Weight : 110.15 g/mol

- CAS Number : 690-94-8

- Key Differences: Hybrid structure with both a double bond (en) and triple bond (yn), enabling diverse reactivity. Safety data include first-aid measures for inhalation exposure .

(E)-3-Methylpent-2-en-4-yn-1-ol

- Molecular Formula : C₆H₈O

- Molecular Weight : 96.13 g/mol

- CAS Number : 6153-06-6

- Key Differences: Conjugated enynol system (double and triple bonds) with a primary hydroxyl group. Used as a drug impurity reference standard, emphasizing its role in pharmaceutical quality control.

Comparative Analysis Table

Biological Activity

2-Methyloct-3-yn-2-ol, also known as 2-Methylbut-3-yn-2-ol, is an alkynyl alcohol characterized by its complex structure and notable biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, detailing its effects on human health, its toxicological profile, and relevant case studies.

This compound has the molecular formula CHO and a molecular weight of approximately 84.12 g/mol. It appears as a colorless to light yellow liquid with a boiling point of about 103 °C and a flash point of 19 °C. The compound is produced through the condensation of acetylene and acetone and is utilized as a precursor in the synthesis of terpenes and terpenoids .

Toxicological Profile

The biological activity of this compound includes significant toxicological effects observed in various studies:

- Eye and Skin Irritation : Animal studies have reported severe damage to the eyes upon exposure to this compound. Skin irritation was also noted among workers handling it .

- Acute Toxicity : In repeated dose toxicity studies on rats, doses of 200 mg/kg body weight resulted in sedation, hypothermia, and increased mortality rates. Higher doses (up to 800 mg/kg) led to severe toxicity, necessitating dose adjustments .

- Hematological Effects : Clinical examinations revealed significant changes in hematological parameters, including reduced leukocyte counts and hemoglobin concentration at elevated doses. An increase in polymorphonuclear neutrophils was also noted, indicating a potential inflammatory response .

- CNS Effects : The compound exhibited sedative effects on central nervous system functions, with an ED50 value for lateral positioning in mice recorded at 780 mg/kg body weight . Additionally, anticonvulsant properties were observed in electroshock tests conducted on rats .

In Vitro Studies

In vitro studies have demonstrated that concentrations of 0.67 mmol/l (approximately 56.4 mg/ml) can induce hemolysis in human blood samples, indicating its potential cytotoxic effects .

Case Study 1: Acute Exposure

A case study involving laboratory workers exposed to high concentrations of this compound highlighted acute respiratory distress and eye injuries. The study emphasized the need for protective equipment when handling this compound due to its irritant properties.

Case Study 2: Long-term Exposure

Another study assessed the long-term effects of exposure among industrial workers who regularly handled this compound. The findings indicated chronic respiratory issues and persistent skin irritation among workers, reinforcing the compound's hazardous nature.

Summary of Findings

| Parameter | Observation |

|---|---|

| Eye Damage | Severe damage observed in animal studies |

| Skin Irritation | Reported among exposed workers |

| Acute Toxicity | Sedation, hypothermia at high doses |

| Hematological Changes | Reduced leukocytes; increased neutrophils |

| CNS Effects | Sedative effects; anticonvulsant properties |

| In Vitro Hemolysis | Induced at concentrations of 0.67 mmol/l |

Q & A

Q. Q1. What are the key structural and spectroscopic characteristics of 2-methyloct-3-yn-2-ol, and how can they be validated experimentally?

A1.

- Structure : The compound features a tertiary alcohol (-OH) at C2, a methyl branch at C2, and a terminal alkyne at C2. Its molecular formula is C₉H₁₆O (derived from analogous compounds in ).

- Spectroscopic Validation :

- NMR : The alkyne proton (C≡CH) appears as a singlet near δ 1.9–2.1 ppm (¹H NMR), while the hydroxyl proton may show broad resonance at δ 1.5–2.0 ppm.

- IR : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry : Molecular ion peak at m/z 140.12 (C₉H₁₆O⁺) with fragmentation patterns indicating alkyne cleavage.

- Methodology : Cross-validate using hyphenated techniques (e.g., GC-MS, LC-NMR) and reference databases like NIST Chemistry WebBook .

Q. Q2. What synthetic routes are reported for this compound, and what are their limitations?

A2.

- Catalytic C–C Bond Cleavage : Rh/Cu-catalyzed reactions with γ-substituted propargyl alcohols yield this compound (41% yield under [RhCl(COD)]₂/Cu(OAc)₂·H₂O, 125°C in toluene) .

- Alternative Methods : Alkyne hydration or Grignard additions (unreported in evidence; inferred from analogous reactions).

- Limitations : Low yields in catalytic cleavage (e.g., 41% in ) due to competing side reactions. Optimization requires adjusting catalyst loading, solvent polarity, and temperature gradients.

Intermediate-Level Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for this compound?

A3.

- Case Example : Discrepancies in alkyne peak positions (IR vs. NMR) may arise from solvent effects or hydrogen bonding.

- Resolution Strategies :

Q. Q4. What are the best practices for handling and storing this compound in laboratory settings?

A4.

- Safety Protocols :

Advanced Research Questions

Q. Q5. How can this compound be applied in catalytic C–C bond activation studies?

A5.

- Mechanistic Insight : Rh/Cu systems cleave the C(alkyl)–C(alkynyl) bond in this compound, forming pyridoindoles (e.g., 3al in 41% yield) .

- Experimental Design :

- Variables : Catalyst ratio ([Rh]:[Cu] = 1:1.5), solvent (toluene), and temperature (125°C).

- Monitoring : Use TLC/GC-MS to track intermediate formation.

- Challenges : Competing side reactions (e.g., alkyne dimerization) require strict anhydrous conditions.

Q. Q6. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

A6.

Q. Q7. How can this compound serve as a model compound in environmental chemistry research?

A7.

- Applications :

- Methodology :

- Isotopic Labeling : ¹³C-labeled this compound to trace metabolic pathways in bioremediation studies.

- Field Sampling : Spike environmental matrices and analyze recovery rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.